
Polyhexamethyleneguanidine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyhexamethyleneguanidine phosphate is a guanidine derivative known for its potent biocidal properties. It is widely used as a disinfectant due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This compound is often utilized in various industrial and household products for its antimicrobial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyhexamethyleneguanidine phosphate is synthesized through the polymerization of hexamethylenediamine and guanidine, followed by phosphorylation. The reaction typically involves heating hexamethylenediamine and guanidine in the presence of a catalyst to form polyhexamethyleneguanidine. This polymer is then reacted with phosphoric acid to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization reactors where hexamethylenediamine and guanidine are combined under controlled temperatures and pressures. The resulting polymer is then treated with phosphoric acid in a continuous process to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Polyhexamethyleneguanidine phosphate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted guanidine derivatives, oxidized guanidine compounds, and reduced forms of this compound .
Applications De Recherche Scientifique
Polyhexamethyleneguanidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a biocidal agent in the synthesis of antimicrobial materials and coatings.
Biology: The compound is employed in studies related to microbial inhibition and biofilm prevention.
Medicine: Research has explored its potential in wound care and as a disinfectant in medical settings.
Mécanisme D'action
Polyhexamethyleneguanidine phosphate exerts its effects by disrupting the cell membranes of microorganisms. The cationic guanidine groups interact with the negatively charged phospholipids in the cell membrane, leading to membrane destabilization and cell lysis. This interaction triggers oxidative stress and mitochondrial dysfunction, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Chlorhexidine: A widely used antiseptic with strong antimicrobial activity.
Polyhexanide: Another guanidine-based biocide known for its use in wound care and disinfection
Polyhexamethyleneguanidine phosphate stands out for its broad-spectrum activity and lower toxicity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
89697-78-9 |
|---|---|
Formule moléculaire |
C21H45N9X2.3H3O4P |
Poids moléculaire |
717.631 |
Synonymes |
POLYHEXAMETHYLENE GUANIDINE PHOSPHATE; PHMG phosphate; Poly(iminoimidocarbonyliminohexamethylene) phosphate; PHMG phosphate/ Polyhexamethyleneguanidine phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


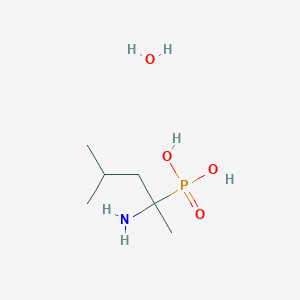
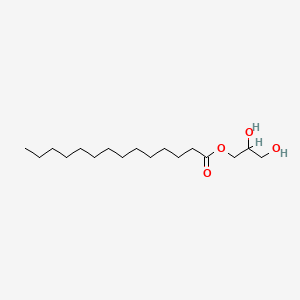
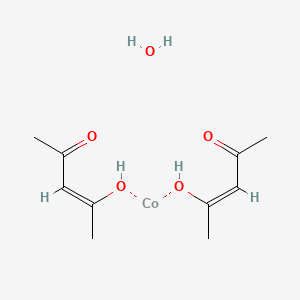
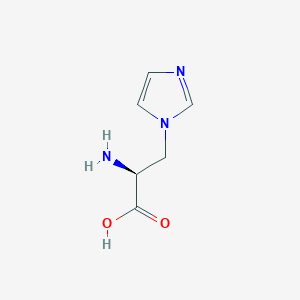
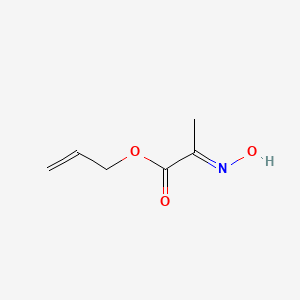
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
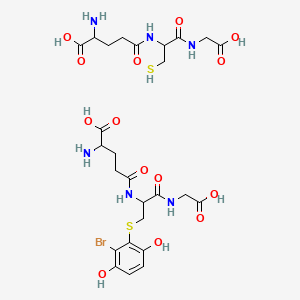
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
